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The Discovery and History of 8-Hydroxyquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	8-Hydroxyquinoline citrate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline, a heterocyclic organic compound with the chemical formula C₉H₇NO, has carved a significant niche in the annals of chemical and pharmacological sciences. First emerging in the late 19th century, its journey from a laboratory curiosity to a versatile scaffold in medicinal chemistry and analytical reagents is a testament to its unique chemical properties. This technical guide provides an in-depth exploration of the discovery, history, and fundamental characteristics of 8-hydroxyquinoline, tailored for professionals in research and drug development.

The Genesis of 8-Hydroxyquinoline: A Historical Account

The initial discovery of 8-hydroxyquinoline is credited to the work of Hugo Weidel and his student Albert Cobenzl in 1880. However, the concurrent and independent work of the Czech chemist Zdenko Hans Skraup in 1881 was pivotal. Skraup not only synthesized the compound but also correctly identified its molecular structure, a feat that laid the groundwork for its future exploration. His eponymous reaction, the Skraup synthesis, became a cornerstone for the synthesis of quinolines and their derivatives.



The early 20th century marked a turning point for 8-hydroxyquinoline as its potent metal-chelating properties were recognized. This discovery unlocked a vast array of applications, propelling it into the realms of analytical chemistry as a precipitating and colorimetric reagent for metal ion detection. Subsequently, its biological activities, including antiseptic and antifungal properties, were unveiled, paving the way for its investigation in medicinal chemistry.

Physicochemical Properties of 8-Hydroxyquinoline

The utility of 8-hydroxyquinoline is intrinsically linked to its distinct physicochemical characteristics. A summary of its key quantitative data is presented below for comparative analysis.

Property	Value	
Molecular Formula	C ₉ H ₇ NO	
Molar Mass	145.16 g/mol	
Melting Point	73-76 °C	
Boiling Point	267 °C	
Appearance	White to yellowish crystalline powder	
Solubility in Water	0.5 g/L at 20 °C	
рКа	9.89 (phenolic proton), 5.02 (protonated nitrogen)	
LogP	2.02	

Key Historical Experimental Protocol: The Skraup Synthesis

The Skraup synthesis remains a classic and historically significant method for the preparation of quinolines, including 8-hydroxyquinoline. The following protocol is a representative historical methodology for its synthesis.

Objective: To synthesize 8-hydroxyquinoline from o-aminophenol and glycerol.



Reactants:

- o-Aminophenol
- Glycerol
- Concentrated Sulfuric Acid
- o-Nitrophenol (as an oxidizing agent)
- Ferrous sulfate (to moderate the reaction)

Procedure:

- A mixture of glycerol, concentrated sulfuric acid, and o-aminophenol is carefully prepared.
 The temperature is controlled to not exceed 120°C during this initial mixing phase.
- This mixture is then gradually added to a reaction vessel containing o-nitrophenol and a small amount of ferrous sulfate. The initial temperature of the reaction vessel is maintained between 100°C and 120°C.
- The rate of addition is carefully controlled to ensure the reaction temperature does not surpass 140°C. The reaction is exothermic and can be vigorous if the addition is too rapid.
- After the addition is complete, the reaction mixture is refluxed at a temperature not exceeding 140°C until the reaction is substantially complete. The progress of the reaction can be monitored by observing the cessation of the vigorous reaction.
- Upon completion, the mixture is allowed to cool to room temperature.
- The 8-hydroxyquinoline product is then isolated from the tarry mixture. A common historical method for purification is steam distillation. The reaction mixture is neutralized with a sodium hydroxide solution, and the 8-hydroxyquinoline is distilled over with steam.
- Alternatively, the product can be precipitated as a metallic salt, for example, by the addition
 of a copper salt solution, and then regenerated.



Mechanism of Action: Antifungal Activity as a Transcription Inhibitor

8-Hydroxyquinoline exhibits a broad spectrum of antimicrobial activity, including potent antifungal effects. One of its key mechanisms of action is the inhibition of transcription, a fundamental process for cell viability. This inhibitory action is a direct consequence of its potent metal-chelating ability.

RNA polymerase, the enzyme responsible for transcribing DNA into RNA, requires divalent metal cations, specifically magnesium (Mg²+) and manganese (Mn²+), as essential cofactors for its catalytic activity. 8-Hydroxyquinoline readily chelates these metal ions within the fungal cell, effectively sequestering them and making them unavailable to the RNA polymerase enzyme. The depletion of these crucial cofactors leads to the inactivation of RNA polymerase, thereby halting the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This cessation of transcription ultimately leads to the inhibition of protein synthesis and cell death.



Fungal Cell 8-Hydroxyquinoline Chelation Inhibition (indirect) Required Cofactor Template Transcription **RNA Transcripts** Translation Protein Synthesis Inhibition leads to

Mechanism of 8-Hydroxyquinoline as a Fungal Transcription Inhibitor

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Caption: Mechanism of 8-hydroxyquinoline as a fungal transcription inhibitor.



Conclusion

From its initial synthesis in the late 19th century to its established role in modern science, 8-hydroxyquinoline has proven to be a molecule of enduring importance. Its rich history, coupled with its versatile chemical properties, continues to inspire new avenues of research in drug development, analytical chemistry, and beyond. This guide provides a foundational understanding for researchers and scientists, encouraging further exploration into the vast potential of this remarkable compound.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com